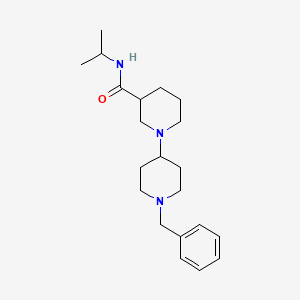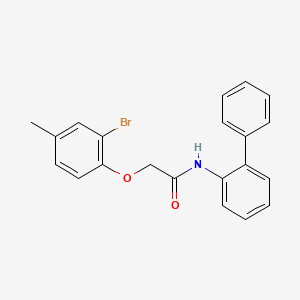![molecular formula C17H15N5O5 B6105175 2-(hydroxyimino)-3-[(4-nitrobenzoyl)hydrazono]-N-phenylbutanamide](/img/structure/B6105175.png)
2-(hydroxyimino)-3-[(4-nitrobenzoyl)hydrazono]-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxyimino)-3-[(4-nitrobenzoyl)hydrazono]-N-phenylbutanamide, commonly known as HNB, is a chemical compound that has gained significant attention in the field of scientific research. HNB is a hydrazone derivative that has been synthesized through various methods and has shown potential in various applications, including medicinal chemistry and material science.
Mécanisme D'action
The mechanism of action of HNB is not fully understood. However, studies have shown that HNB can inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. HNB has also been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
HNB has been shown to have various biochemical and physiological effects. In vitro studies have shown that HNB can inhibit the growth of cancer cells by inducing apoptosis. HNB has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. In vivo studies have shown that HNB can reduce the growth of tumors in mice. HNB has also been shown to reduce inflammation in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HNB in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. HNB has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Another advantage is its potential as a corrosion inhibitor and as a dye for textiles. However, one limitation of using HNB in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of HNB. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to study its potential as a corrosion inhibitor and as a dye for textiles. Additionally, further studies are needed to fully understand the mechanism of action of HNB. Finally, studies are needed to improve the solubility of HNB in water to make it easier to work with in lab experiments.
Conclusion:
In conclusion, HNB is a hydrazone derivative that has shown potential in various scientific research applications, including medicinal chemistry and material science. HNB can be synthesized through various methods and has been shown to have anti-cancer and anti-inflammatory properties. However, further studies are needed to fully understand the mechanism of action of HNB and to improve its solubility in water.
Méthodes De Synthèse
HNB can be synthesized through various methods, including the reaction of 4-nitrobenzohydrazide with 2-butanone oxime in the presence of acetic acid. The synthesized product is then purified through recrystallization with ethanol to obtain pure HNB. Another method involves the reaction of 4-nitrobenzohydrazide with 2-butanone oxime in the presence of sodium acetate and acetic anhydride. The synthesized product is then purified through column chromatography to obtain pure HNB.
Applications De Recherche Scientifique
HNB has shown potential in various scientific research applications, including medicinal chemistry and material science. In medicinal chemistry, HNB has been studied for its anti-cancer properties. Studies have shown that HNB can inhibit the growth of cancer cells by inducing apoptosis. HNB has also been studied for its anti-inflammatory properties. Studies have shown that HNB can inhibit the production of inflammatory cytokines, which can reduce inflammation in the body. In material science, HNB has been studied for its potential use as a corrosion inhibitor and as a dye for textiles.
Propriétés
IUPAC Name |
N-[(E)-[(3Z)-4-anilino-3-hydroxyimino-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5/c1-11(15(21-25)17(24)18-13-5-3-2-4-6-13)19-20-16(23)12-7-9-14(10-8-12)22(26)27/h2-10,25H,1H3,(H,18,24)(H,20,23)/b19-11+,21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZALVKEXIQGDI-JUYTWUFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=NO)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C(=N/O)/C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6105096.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6105113.png)

![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B6105124.png)
![5-[(2,6-difluorophenoxy)methyl]-N-[1-(4-fluorophenyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6105129.png)

![2-{1-(2-methylbenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105134.png)

![3-isopropyl-1-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6105141.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)isonicotinamide 1-oxide](/img/structure/B6105150.png)
![5-benzyl-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6105157.png)
![4-(4-ethylphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105163.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B6105188.png)
![4-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B6105195.png)